molecular formula C18H25NO3S B2504625 Cyclohexyl(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone CAS No. 1448033-52-0

Cyclohexyl(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone

Cat. No.: B2504625
CAS No.: 1448033-52-0
M. Wt: 335.46
InChI Key: AFEGPJJHGCOOBS-UHFFFAOYSA-N
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Description

Cyclohexyl(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone is a synthetic compound featuring a pyrrolidine scaffold, a structure prevalent in ligands for biogenic amine receptors . The integration of a phenylsulfonylmethyl group at the pyrrolidine ring and a cyclohexyl methanone moiety suggests potential as a novel chemical tool for neuroscience research, particularly in the study of G protein-coupled receptors (GPCRs) . Compounds with similar pyrrolidine-based architectures have demonstrated unique pharmacological profiles, such as unprecedented selectivity for the dopamine D3 receptor (D3R) and unusual positive allosteric modulator (PAM)-antagonist activity, which may confer therapeutic advantages for treating neuropsychiatric disorders and substance use disorders . From a synthetic chemistry perspective, the phenylsulfonyl group can serve as a key functional handle for further derivatization. It can act as a radical precursor or a stabilizing group for anions, enabling diverse carbon-carbon bond-forming reactions under photoredox catalysis conditions, which is a valuable technique for the late-stage functionalization of complex molecules . This makes the compound a versatile intermediate for building chemical libraries in drug discovery campaigns. Researchers can leverage this compound as a key intermediate for synthesizing more complex molecules or as a candidate for high-throughput screening to identify new allosteric modulators with high receptor subtype selectivity. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

[2-(benzenesulfonylmethyl)pyrrolidin-1-yl]-cyclohexylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO3S/c20-18(15-8-3-1-4-9-15)19-13-7-10-16(19)14-23(21,22)17-11-5-2-6-12-17/h2,5-6,11-12,15-16H,1,3-4,7-10,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFEGPJJHGCOOBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CCCC2CS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the reaction of cyclohexyl ketone with phenylsulfonylmethyl pyrrolidine under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Cyclohexyl(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which Cyclohexyl(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its application.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and may have similar biological activities.

    Phenylsulfonyl compounds: These compounds contain the phenylsulfonyl group and may exhibit similar chemical reactivity.

Uniqueness

Cyclohexyl(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

Cyclohexyl(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. Its unique structure, featuring a cyclohexyl group and a pyrrolidine moiety, suggests potential biological activity that warrants detailed exploration. This article reviews the synthesis, biological activities, and research findings associated with this compound.

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the reaction of cyclohexyl ketone with phenylsulfonylmethyl pyrrolidine. The reaction may require specific catalysts and solvents to optimize yield and purity.

Chemical Reactions

The compound can undergo various chemical transformations:

  • Oxidation : Can yield sulfoxides or sulfones.
  • Reduction : May produce alcohols or amines.
  • Substitution : Involves replacing one functional group with another.

The biological activity of this compound is thought to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions can alter enzyme activity or receptor signaling pathways, leading to various biological effects.

Pharmacological Potential

Research indicates that this compound may exhibit several pharmacological activities:

  • Anti-inflammatory Activity : Preliminary studies suggest potential anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.
  • Anticancer Activity : The compound has been explored for its anticancer potential, showing promise in inhibiting tumor cell proliferation in vitro .
  • Cytotoxicity : Initial assessments indicate that it possesses relatively low cytotoxicity, making it a candidate for further drug development .

Case Studies and Research Findings

A review of recent literature highlights several studies focusing on the biological activity of similar compounds, providing context for understanding the potential of this compound:

StudyFindings
In vitro studies on pyrrolidine derivatives Showed enhanced cytotoxicity against various cancer cell lines compared to standard treatments like bleomycin .
Assessment of anti-inflammatory compounds Identified compounds with significant inhibition of prostaglandin synthesis, indicating potential for treating inflammatory diseases .
Evaluation of structural analogs Suggested that modifications to the pyrrolidine ring can enhance biological activity and specificity towards molecular targets .

Comparative Analysis

This compound shares structural similarities with other pyrrolidine derivatives known for their biological activities. This comparison highlights its unique characteristics while also positioning it within a broader category of compounds with therapeutic potential.

Similar Compounds

CompoundBiological Activity
Pyrrolidine derivativesKnown for anticancer and anti-inflammatory properties.
Phenylsulfonyl compoundsExhibit varied reactivity and potential therapeutic applications.

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